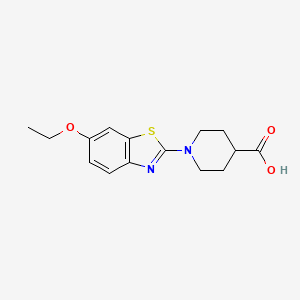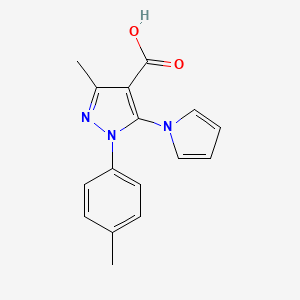![molecular formula C12H11N3O2 B7876885 9-methoxy-4-methyl[1,2,4]triazino[4,5-a]indol-1(2H)-one](/img/structure/B7876885.png)
9-methoxy-4-methyl[1,2,4]triazino[4,5-a]indol-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methoxy-4-methyl[1,2,4]triazino[4,5-a]indol-1(2H)-one is a heterocyclic compound with a complex molecular structure that draws interest due to its potential applications in various scientific fields. It features a triazinoindole core, which is known for its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-methoxy-4-methyl[1,2,4]triazino[4,5-a]indol-1(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. The most common method includes:
Starting Materials: Often involves indole derivatives and triazine-based compounds.
Reagents: Methanol and methylating agents are frequently used.
Catalysts: Acidic catalysts to facilitate the cyclization process.
Conditions: Generally performed under reflux conditions with precise temperature control.
Industrial Production Methods: Industrial-scale synthesis requires optimized conditions to ensure high yield and purity:
Batch or Continuous Flow Processes: Depending on the required scale.
Advanced Catalysis: Utilizing specific catalytic systems to enhance reaction efficiency.
Purification: Involves crystallization and chromatography techniques to achieve desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Can be oxidized to form various derivatives, enhancing its chemical versatility.
Reduction: Reduction reactions can modify the molecular structure, affecting its chemical properties.
Substitution: Undergoes substitution reactions, often involving halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Uses reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Typically involves hydrogenation using palladium on carbon (Pd/C) or similar catalysts.
Substitution: Common reagents include alkyl halides and halogenating agents.
Major Products Formed: These reactions yield a variety of derivatives that can be tailored for specific applications in medicinal chemistry and material sciences.
Aplicaciones Científicas De Investigación
9-Methoxy-4-methyl[1,2,4]triazino[4,5-a]indol-1(2H)-one finds extensive use in several fields:
Chemistry: Utilized as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical agent, especially in cancer therapy due to its ability to interact with biological targets.
Industry: Used in the development of novel materials with specific electronic or photonic properties.
Mecanismo De Acción
When compared to other similar compounds, 9-methoxy-4-methyl[1,2,4]triazino[4,5-a]indol-1(2H)-one exhibits unique properties:
Structural Uniqueness: The presence of a methoxy group and the specific arrangement of the triazinoindole core distinguish it from analogs.
Chemical Reactivity: Shows distinct reactivity patterns compared to other triazinoindole derivatives.
Comparación Con Compuestos Similares
9-Hydroxy-4-methyl[1,2,4]triazino[4,5-a]indol-1(2H)-one
9-Methoxy-4-ethyl[1,2,4]triazino[4,5-a]indol-1(2H)-one
4-Methyl[1,2,4]triazino[4,5-a]indol-1(2H)-one
Propiedades
IUPAC Name |
9-methoxy-4-methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-7-13-14-12(16)10-6-8-9(15(7)10)4-3-5-11(8)17-2/h3-6H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGMTLTWBZSGFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C2=CC3=C(N12)C=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
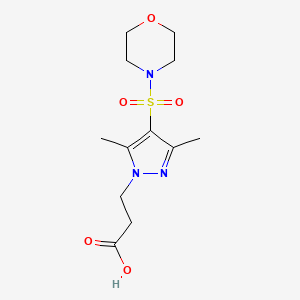
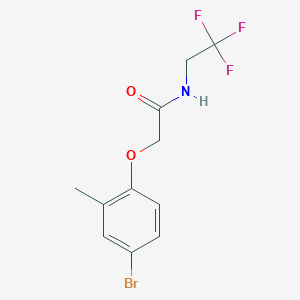
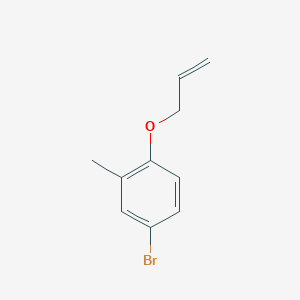
![[4-(Cyclopentylmethoxy)phenyl]methanol](/img/structure/B7876819.png)
![3-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7876838.png)
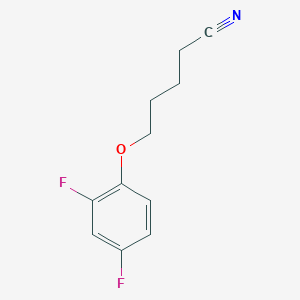
![[(7-Chloro-1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)thio]acetic acid](/img/structure/B7876849.png)
![3-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1H-[1]benzothieno[2,3-b]pyrrole-2-carbohydrazide](/img/structure/B7876853.png)
![ethyl 1-[5-(2-formyl-1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxylate](/img/structure/B7876858.png)
![methyl 4-(2-oxopropyl)-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B7876860.png)
![methyl 2-ethyl-4-(2-oxopropyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B7876862.png)
![1-[5-(1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxylic acid](/img/structure/B7876866.png)
